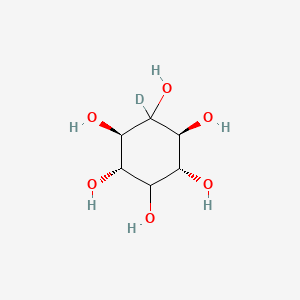

i-Inositol-d1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

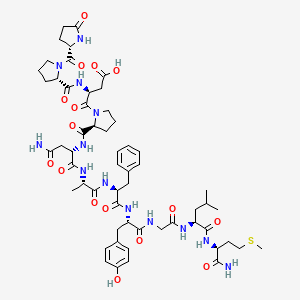

i-Inositol-d1 is a stereoisomer of inositol, a cyclic polyol with six hydroxyl groups. Inositol and its derivatives play crucial roles in various biological processes, including cell signaling, osmoregulation, and membrane formation . This compound, like other inositol isomers, is involved in numerous biochemical pathways and is essential for the proper functioning of cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

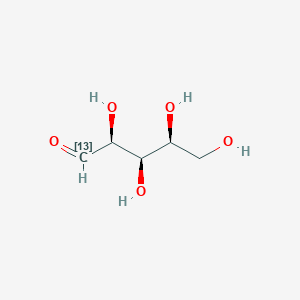

The synthesis of i-Inositol-d1 typically involves the cyclization of glucose-6-phosphate to myo-inositol-3-phosphate, followed by dephosphorylation to yield free inositol . This process requires the enzymes myo-inositol-3-phosphate synthase and inositol monophosphatase .

Industrial Production Methods

Industrial production of inositol, including this compound, often employs recombinant Escherichia coli strains engineered to produce inositol from glucose . This method involves optimizing the expression of key enzymes and regulating carbon flux to achieve high yields . Another approach uses enzymatic catalysis with starch and cellulose as substrates, converting them to inositol through a multi-enzyme reaction system .

Análisis De Reacciones Químicas

Types of Reactions

i-Inositol-d1 undergoes various chemical reactions, including:

Oxidation: Inositol can be oxidized to form inositol phosphates, which are important signaling molecules.

Reduction: Reduction reactions can convert inositol derivatives into different stereoisomers.

Substitution: Inositol can undergo substitution reactions to form phosphoinositides, which are crucial for cell membrane integrity and signaling.

Common Reagents and Conditions

Common reagents used in these reactions include NAD+ for oxidation, specific reductases for reduction, and phospholipase C for substitution reactions . The conditions typically involve physiological pH and temperature to mimic cellular environments .

Major Products

The major products formed from these reactions include inositol phosphates, phosphoinositides, and various inositol stereoisomers .

Aplicaciones Científicas De Investigación

i-Inositol-d1 has numerous applications in scientific research:

Mecanismo De Acción

i-Inositol-d1 exerts its effects through various molecular targets and pathways. It is involved in the phosphatidylinositol signaling pathway, where it acts as a precursor for phosphoinositides . These molecules play critical roles in cell signaling, membrane trafficking, and cytoskeletal organization . Inositol also modulates glucose uptake by promoting GLUT4 translocation to the plasma membrane .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to i-Inositol-d1 include myo-inositol, D-chiro-inositol, L-chiro-inositol, muco-inositol, scyllo-inositol, and neo-inositol . These compounds share a similar cyclic polyol structure but differ in the spatial arrangement of their hydroxyl groups .

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules . This uniqueness makes it valuable for studying the structure-function relationships of inositol derivatives and their roles in various biological processes .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

181.16 g/mol |

Nombre IUPAC |

(2R,3S,5R,6S)-1-deuteriocyclohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3?,4?,5-,6-/i1D/t1?,2-,3+,4+,5-,6? |

Clave InChI |

CDAISMWEOUEBRE-JYFVEYRASA-N |

SMILES isomérico |

[2H]C1([C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O |

SMILES canónico |

C1(C(C(C(C(C1O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)